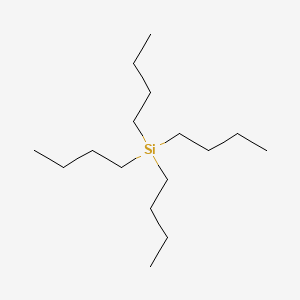

Tetrabutylsilane

Descripción general

Descripción

Tetrabutylsilane is a chemical compound with the molecular formula C16H36Si . It has an average mass of 256.543 Da and a monoisotopic mass of 256.258636 Da . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The Tetrabutylsilane molecule contains a total of 52 bond(s). There are 16 non-H bond(s) and 12 rotatable bond(s) .

Synthesis Analysis

Tetrabutylsilane has been used in the synthesis of fullerenol, a polyhydroxylated fullerene . The synthesis involves a phase-transfer catalytic reaction using tetrabutylammonium hydroxide (TBAH) as a catalyst and sodium hydroxide (NaOH) solution as the source of hydroxide ions .Molecular Structure Analysis

The 3D chemical structure image of Tetrabutylsilane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the Tetrabutylsilane molecule .Physical And Chemical Properties Analysis

Tetrabutylsilane has a molecular formula of C16H36Si, an average mass of 256.543 Da, and a monoisotopic mass of 256.258636 Da . More detailed physical and chemical properties may be found in specialized chemical databases or scientific literature.Aplicaciones Científicas De Investigación

1. Closed-Shell Ion Pairs: Cation and Aggregate Dynamics of Tetraalkylammonium Salts in an Ion-Pairing Solvent

- Overview : This study examined the behavior of tetrabutylammonium ion forming tight ion pairs in CDCl3 solution, with Tetrabutylsilane being used as a comparative standard in some experiments.

- Significance : The research is relevant in understanding the dynamics of ion pairs and aggregates in specific solvents, which could have implications in fields such as material science and chemistry.

- Reference : (Mo et al., 1997).

Safety and Hazards

Tetrabutylsilane is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is an extremely flammable liquid and vapor . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and using explosion-proof electrical/ventilating/lighting equipment .

Propiedades

IUPAC Name |

tetrabutylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWDXIKKFOQRID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061364 | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrabutylsilane | |

CAS RN |

994-79-6 | |

| Record name | Tetrabutylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=994-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, tetrabutyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000994796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, tetrabutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

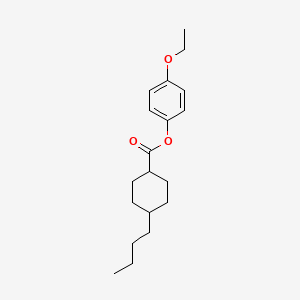

Feasible Synthetic Routes

Q & A

Q1: How does the size and dynamics of Tetrabutylsilane compare to ionic aggregates in solution?

A1: Tetrabutylsilane (TBS) serves as a crucial reference point in studying the aggregation behavior of tetrabutylammonium ions (TBA+) with small anions like chloride (Cl-) or borohydride (BH4-) in chloroform (CDCl3) solution []. Research demonstrates that TBS, due to its similar size and shape to the TBA+ aggregates, provides a valuable comparison for determining aggregate size through diffusion studies. Specifically, researchers found that the maximum aggregate size observed was approximately four ion pairs. This conclusion was reached by comparing the self-diffusion coefficients of the TBA+ aggregates with that of TBS, which, importantly, does not aggregate under the experimental conditions [].

Q2: Can you elaborate on the use of Tetrabutylsilane in photochemical reactions, particularly with CF3-substituted benzenes?

A2: Tetrabutylsilane plays a distinct role in photochemical reactions involving CF3-substituted benzenes compared to its counterparts, tetrabutylstannane and tetrabutylgermane []. While stannane primarily leads to butylation with fluorine extrusion and germane causes fluorinative cleavage, tetrabutylsilane does not demonstrate such reactivity under the same conditions. This contrast highlights the element-specific behavior within Group 14 organometals, suggesting distinct reaction pathways and product formation tendencies based on the metal center involved. This observation emphasizes the importance of careful reagent selection for achieving specific photochemical transformations in organic synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,3,4-trihydroxybenzoyl)phenyl] 6-(diazenyldiazenyl)-5-oxo-8H-naphthalene-1-sulfonate](/img/no-structure.png)